molecular formula C13H21ClN4 B2579568 (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride CAS No. 1258640-15-1

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride

Cat. No.: B2579568
CAS No.: 1258640-15-1
M. Wt: 268.79
InChI Key: HRZFRFHQLTVPSC-UHFFFAOYSA-N
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Description

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which includes a 2-methylpentan-3-yl group and a triazolopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the core triazolopyridine structure This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride exerts its effects involves binding to specific molecular targets. The triazolopyridine moiety may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

  • 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one

Uniqueness: (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is distinguished by its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a triazole ring and a pyridine moiety, which are known for their diverse biological activities. The following sections will explore its biological activity, including relevant case studies and research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C₁₃H₂₁ClN₄
  • CAS Number : 1211459-79-8

The presence of multiple functional groups in its structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit several biological activities. These include:

  • Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) : IDO1 inhibitors are promising in cancer immunotherapy as they can enhance immune responses. The triazolo-pyridine scaffold has shown potential as an IDO1 inhibitor with sub-micromolar potency .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, making them candidates for further investigation in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies correlate the molecular structure with biological effects, providing insights into how modifications can enhance activity.

Compound NameStructural FeaturesUnique Attributes
1-(4-Methylpyridin-2-yl)-1H-[1,2,4]triazolePyridine and triazole ringsKnown for antifungal activity
2-(Pyridin-3-yloxy)-N-(pyridin-2-yl)ethanamineEther linkageExhibits selective serotonin reuptake inhibition
5-(Pyridin-2-yloxy)-1H-[1,2,4]triazoleTriazole ring with etherPotential use in anti-inflammatory therapies

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • IDO1 Inhibition Study : A study demonstrated that derivatives of the triazolo-pyridine scaffold could inhibit IDO1 effectively. The results indicated strong binding affinity and improved metabolic stability compared to previous compounds .
    • Cytotoxicity Assays : The cytotoxicity of these compounds was evaluated in various cancer cell lines. Results showed significant inhibition at concentrations around 10 μM .
  • Molecular Docking Simulations : Advanced molecular docking techniques were employed to predict how the compound interacts with IDO1's active site. The simulations revealed that specific structural features of the compound facilitate effective binding to the enzyme .

Metabolic Stability and Pathways

Metabolic profiling studies have shown that this compound exhibits excellent metabolic stability. Key metabolic pathways identified include:

  • Hydroxylation : Both aliphatic and aromatic hydroxylation processes were observed.
  • O-Demethylation : This pathway was also significant in the metabolism of the compound .

Properties

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.ClH/c1-4-11(10(2)3)14-9-13-16-15-12-7-5-6-8-17(12)13;/h5-8,10-11,14H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZFRFHQLTVPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)NCC1=NN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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